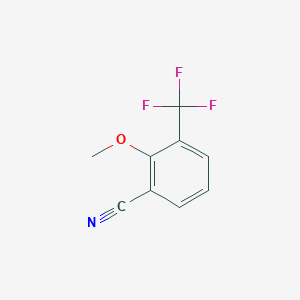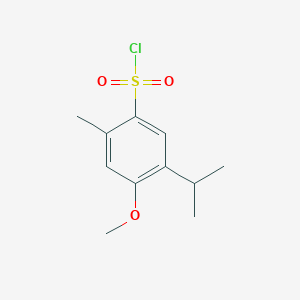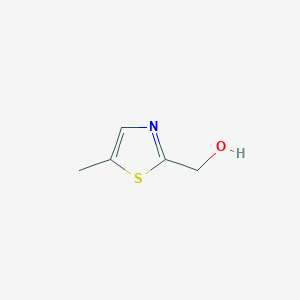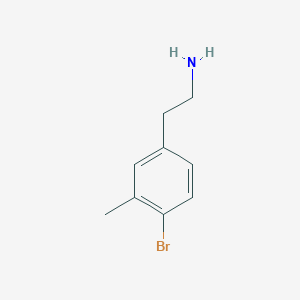
2-Methoxy-3-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 . It is also known by other names such as 3-Cyano-2-methoxybenzotrifluoride, 2-Cyano-6-(trifluoromethyl)anisole, and 3-(Trifluoromethyl)-o-anisonitrile .
Molecular Structure Analysis
The InChI code for 2-Methoxy-3-(trifluoromethyl)benzonitrile is 1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methoxy group (OCH3), a trifluoromethyl group (CF3), and a nitrile group (CN).Physical And Chemical Properties Analysis
2-Methoxy-3-(trifluoromethyl)benzonitrile is a liquid at ambient temperature . It has a boiling point of 103-105°C .Applications De Recherche Scientifique
Photoinduced Reactions : A study by Gilgen et al. (1975) investigated photoinduced reactions of certain azirines with carboxylate esters. They found that these reactions produced various heterocycles, including 5-alkoxy-3-oxazolines, by regiospecific addition of ester carbonyl groups to azirine-derived benzonitrile-methylide dipoles. This research is essential for understanding the chemical behavior of benzonitrile derivatives under light irradiation (Gilgen et al., 1975).
Polymer Chemistry : Chang and Miller (1987) conducted spectroscopic studies on bipolarons formed from oligomerized 3-methoxythiophene, which was polymerized and then reduced. The solubility of these oligomers in various solvents, including benzonitrile, makes them a model for studying reactions of insoluble polythiophenes (Chang & Miller, 1987).
Catalysis and Synthesis : Kubota and Rice (1998) examined the palladium-catalyzed cyanation of aryl triflates by zinc cyanide using 2-methoxyphenyl trifluoromethanesulfonate. This method proved effective for synthesizing various benzonitriles, highlighting the role of 2-methoxy-3-(trifluoromethyl)benzonitrile derivatives in organic synthesis (Kubota & Rice, 1998).
Solar Cell Research : A study by Latini et al. (2014) demonstrated the beneficial effect of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). They found that benzonitrile-based electrolytes ensure long-term stability and efficiency in DSSCs, highlighting the potential application of benzonitrile derivatives in solar energy technology (Latini et al., 2014).
Photodynamic Therapy Applications : Dilber et al. (2019) synthesized novel phthalocyanine compounds with benzonitrile derivatives. They studied the photochemical and photophysical properties of these compounds for potential photodynamic therapy applications, an area of growing interest in medical research (Dilber et al., 2019).
Battery Technology : Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium-ion batteries. They found that this additive significantly improved the cyclic stability of the battery, underlining the importance of benzonitrile derivatives in advancing battery technology (Huang et al., 2014).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS06 pictogram . The hazard statements associated with it are H302+H332 (harmful if swallowed or inhaled), H311 (toxic in contact with skin), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and not getting the compound in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMXXEWVOOQVAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)





![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)

